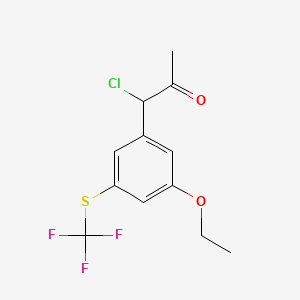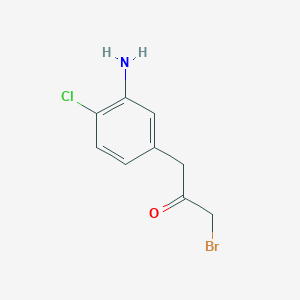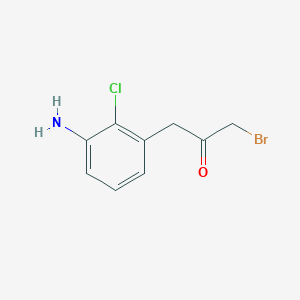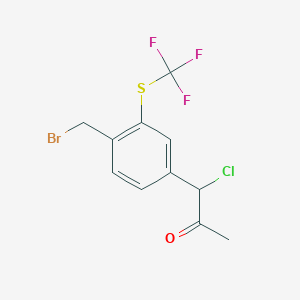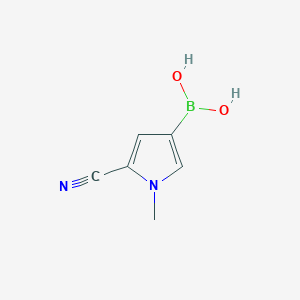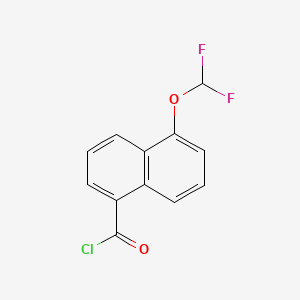
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O2 and a molecular weight of 256.63 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with a difluoromethoxy group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride typically involves the introduction of a difluoromethoxy group to a naphthalene derivative, followed by the introduction of a carbonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Introduction of Difluoromethoxy Group: This step involves the reaction of a naphthalene derivative with a difluoromethoxy reagent under controlled conditions.
Formation of Carbonyl Chloride Group: The resulting intermediate is then reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), to form the carbonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: The reaction is typically carried out in the presence of water or aqueous base.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acids: Formed from hydrolysis of the carbonyl chloride group.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride depends on its specific application. In general, the compound can interact with biological molecules through its reactive carbonyl chloride group, forming covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Difluoromethoxy)naphthalene-5-carbonyl chloride can be compared with other similar compounds, such as:
1-(Methoxy)naphthalene-5-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group. The presence of fluorine atoms in the difluoromethoxy group can influence the compound’s reactivity and biological activity.
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride: Contains a trifluoromethoxy group, which can further enhance the compound’s stability and reactivity compared to the difluoromethoxy derivative.
1-(Chloromethoxy)naphthalene-5-carbonyl chloride: Contains a chloromethoxy group, which can alter the compound’s chemical properties and reactivity.
The unique presence of the difluoromethoxy group in this compound distinguishes it from these similar compounds, potentially offering different reactivity and biological activity profiles.
Propiedades
Fórmula molecular |
C12H7ClF2O2 |
|---|---|
Peso molecular |
256.63 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2/c13-11(16)9-5-1-4-8-7(9)3-2-6-10(8)17-12(14)15/h1-6,12H |
Clave InChI |
WZWICVXGVNFWLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


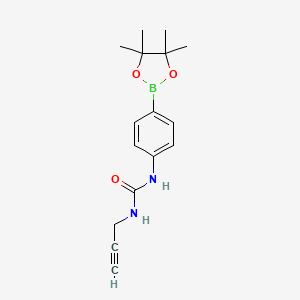
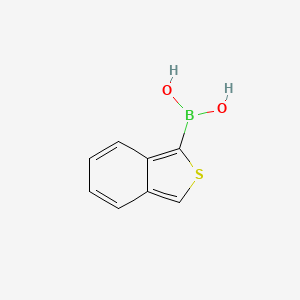
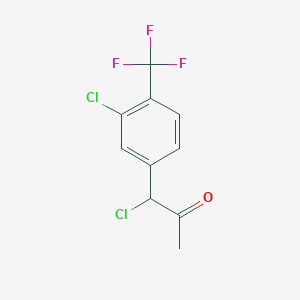
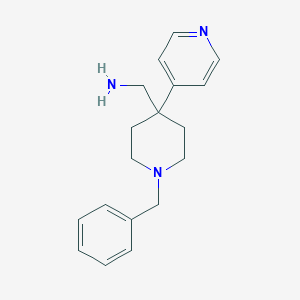
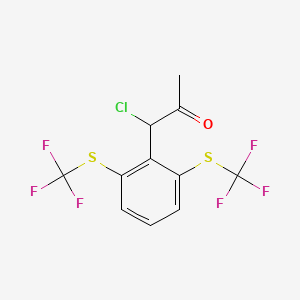
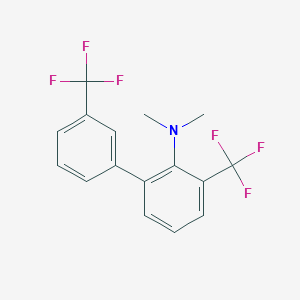
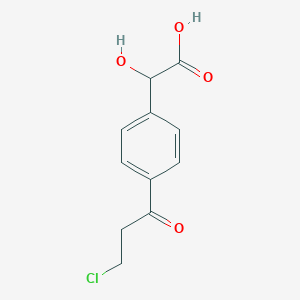

![(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate](/img/structure/B14058127.png)
